BenchChemオンラインストアへようこそ!

1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one

Metabolic Stability ADME Microsomal Clearance

Gem-difluorinated piperidine scaffold engineered for medicinal chemistry: C-F bonds block CYP450 oxidation (high metabolic stability), while the ~2-3 log pKa shift enhances passive permeability for CNS penetration. 5-amino handle enables rapid derivatization. Confirmationally biased core mimics the 'Janus face' effect for improved target engagement. Ideal for replacing metabolically labile piperidines in kinase/PROTAC programs. Request bulk quantities.

Molecular Formula C7H12F2N2O
Molecular Weight 178.18 g/mol
Cat. No. B13060069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one
Molecular FormulaC7H12F2N2O
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(CC(C1)(F)F)N
InChIInChI=1S/C7H12F2N2O/c1-5(12)11-3-6(10)2-7(8,9)4-11/h6H,2-4,10H2,1H3
InChIKeyUKCLFNIUICOOQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one: A Fluorinated Piperidine Building Block for Medicinal Chemistry and Drug Discovery


1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one (CAS 2166650-58-2) is a gem-difluorinated piperidine derivative containing a primary amine at the 5-position and an N-acetyl group . The compound belongs to the class of 3,3-difluoropiperidine scaffolds, which are recognized as high-value building blocks in medicinal chemistry due to the profound impact of gem-difluoro substitution on key drug-like properties including metabolic stability, lipophilicity, and conformational preference [1]. The presence of the 5-amino group provides a versatile synthetic handle for further derivatization via amide bond formation, reductive amination, or urea synthesis, making this compound a strategic intermediate for the rational design of bioactive molecules [2].

Why Generic Piperidine Analogs Cannot Substitute for 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one in Drug Discovery


Substituting 1-(5-amino-3,3-difluoropiperidin-1-yl)ethan-1-one with non-fluorinated piperidine analogs or mono-fluorinated variants fails because the gem-difluoro substitution at the 3-position fundamentally alters three critical physicochemical parameters that cannot be replicated by alternative scaffolds. First, the C-F bond resists cytochrome P450-mediated oxidative metabolism, with intrinsic microsomal clearance measurements demonstrating high metabolic stability across the fluorinated piperidine series . Second, the strong electron-withdrawing effect of the gem-difluoro group reduces the basicity (pKa) of the piperidine nitrogen by approximately 2-3 log units compared to non-fluorinated piperidine, substantially altering both solubility and membrane permeability profiles . Third, the conformational bias imposed by fluorine substitution—including the facially polarized "Janus face" effect identified in cis-3,5-difluoropiperidine—cannot be achieved with unsubstituted or alkyl-substituted piperidines, directly impacting target binding orientation and selectivity . These property differences are not incremental; they represent discrete shifts in ADME and pharmacodynamic behavior that render direct analog substitution scientifically invalid without full re-optimization of the candidate molecule [1].

Quantitative Comparative Evidence: 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one Differentiation Data


Metabolic Stability: Intrinsic Microsomal Clearance of 3,3-Difluoropiperidine Derivatives Versus Non-Fluorinated Piperidine

In a systematic study of mono- and difluorinated saturated heterocyclic amines, intrinsic microsomal clearance (CLint) measurements demonstrated high metabolic stability for the 3,3-difluoropiperidine scaffold relative to non-fluorinated piperidine . While absolute CLint values for the exact N-acetyl-5-amino derivative are not directly reported in this systematic study, the parent 3,3-difluoropiperidine scaffold exhibited CLint values in the low-to-moderate clearance range, consistent with the class-level observation that gem-difluoro substitution confers enhanced resistance to oxidative metabolism . In contrast, non-fluorinated piperidine is subject to rapid N-dealkylation and ring oxidation by cytochrome P450 enzymes, a well-established metabolic liability in drug development [1]. The study authors concluded that fluorination reduces basicity (pKa) and modulates lipophilicity (LogP) while retaining metabolic stability in nearly all cases examined .

Metabolic Stability ADME Microsomal Clearance Fluorine Chemistry

Potency Enhancement: 3,3-Difluoropiperidine Incorporation Improves Apelin Receptor Agonist EC50 by 25-Fold

Direct comparative data demonstrates that incorporation of the 3,3-difluoropiperidine moiety into an apelin receptor agonist scaffold improved potency from an EC50 of 162 nM to 6.5 nM—a 25-fold enhancement . This head-to-head comparison within the same molecular series isolates the contribution of the gem-difluoropiperidine moiety to target engagement. While the exact compound reported is not 1-(5-amino-3,3-difluoropiperidin-1-yl)ethan-1-one, the data establishes that the 3,3-difluoropiperidine pharmacophore itself confers a quantifiable potency advantage when appended to bioactive scaffolds . The observed 25-fold improvement is attributed to the optimized conformational preferences and electronic properties imparted by the gem-difluoro substitution, which favorably orient the piperidine ring for receptor binding .

Apelin Receptor Agonist Potency Fluorinated Scaffold

Selectivity Enhancement: 3,3-Difluoropiperidine Confers 1600-Fold Selectivity for Estrogen Receptor-Positive Breast Cancer Cells

The incorporation of the 3,3-difluoropiperidine moiety into activators of the anticipatory unfolded protein response resulted in a reported 1600-fold selectivity for estrogen receptor-positive breast cancer cells compared to control cells . This selectivity enhancement is directly attributed to the presence of the gem-difluoropiperidine scaffold . In contrast, non-fluorinated piperidine analogs in the same or related series do not exhibit this magnitude of selectivity, as the fluorine atoms uniquely modulate both the conformational equilibrium of the piperidine ring and its electrostatic interactions with the target . The 1600-fold selectivity window represents a critical differentiation for therapeutic applications where minimizing off-target effects in normal tissues is paramount.

Selectivity Estrogen Receptor Breast Cancer Targeted Therapy

PROTAC Linker Utility: 3,3-Difluoropiperidine Scaffolds Enable Targeted Protein Degradation Applications

3,3-Difluoropiperidine derivatives have been validated as PROTAC (PROteolysis TArgeting Chimera) linkers, enabling the synthesis of bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for proteasomal degradation . Specifically, (R)-Boc-4-NH2-3,3-difluoropiperidine (CAS 1820679-70-6) is commercially positioned as a PROTAC linker, and related scaffolds including 1-(3,3-difluoro-4-piperidinyl)piperazine serve as the PROTAC linker component in CFT8634 . The gem-difluoro substitution provides two critical advantages in this context: first, the enhanced metabolic stability of the linker region reduces premature cleavage in vivo; second, the conformational rigidity imparted by fluorine substitution helps maintain the optimal spatial orientation between the target-binding and E3 ligase-recruiting moieties . Non-fluorinated piperidine linkers lack both these attributes, making them suboptimal for PROTAC applications requiring linker stability and defined geometry.

PROTAC Targeted Protein Degradation Linker Bifunctional Molecules

Synthetic Accessibility: Established Routes to 5-Amino-3,3-difluoropiperidines via N-Halosuccinimide Cyclization

A well-defined synthetic route to 5-amino-3,3-difluoropiperidines—the core scaffold of the target compound—has been established and published [1]. The key step involves N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines to yield 5-halo-3,3-difluoropiperidines, which can be further elaborated to the corresponding 5-amino derivatives [1]. In contrast, synthetic routes to non-fluorinated 5-aminopiperidines are more numerous but lack the gem-difluoro substitution that confers the differential properties described in the evidence above. The published methodology provides a reliable, reproducible pathway for accessing this scaffold, with the cyclization step proceeding under mild conditions [1]. This established synthetic accessibility reduces procurement risk and enables researchers to either purchase the building block or synthesize it with confidence in the reported yields.

Synthetic Methodology Building Block Cyclization Fluorine Chemistry

Optimal Research and Procurement Application Scenarios for 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one


Lead Optimization in CNS Drug Discovery Requiring Enhanced Metabolic Stability

This building block is optimally deployed when optimizing CNS-penetrant drug candidates where rapid hepatic clearance of a non-fluorinated piperidine scaffold has been identified as a liability. The gem-difluoro substitution confers resistance to cytochrome P450-mediated oxidative metabolism, as demonstrated by the high metabolic stability observed across the 3,3-difluoropiperidine series in intrinsic microsomal clearance assays . The reduced basicity (pKa shift of ~2-3 log units) also enhances passive membrane permeability, a critical parameter for blood-brain barrier penetration. Researchers should prioritize this building block when SAR studies indicate that the piperidine nitrogen is not directly engaged in critical target interactions and when metabolic soft spots have been mapped to the piperidine ring. The N-acetyl group provides a stable protecting strategy that can be retained or removed post-coupling depending on the desired final pharmacophore.

Development of Selective Kinase or GPCR Modulators Requiring Potency Amplification

The 25-fold potency enhancement observed when 3,3-difluoropiperidine is incorporated into an apelin receptor agonist scaffold suggests that this building block is particularly valuable in programs where modest initial potency must be amplified to achieve a viable therapeutic index. The conformational bias imposed by gem-difluoro substitution—including the facially polarized orientation that creates a defined electrostatic surface—can lock the piperidine ring into a binding-competent conformation that maximizes target engagement. This application scenario is most relevant for kinase inhibitors, GPCR modulators, and other target classes where the piperidine moiety occupies a hydrophobic pocket and where conformational pre-organization can reduce the entropic penalty of binding. The 5-amino group enables facile conjugation to diverse warheads, allowing rapid exploration of structure-activity relationships around the optimized fluorinated core.

Design of PROTACs and Bifunctional Degraders Requiring Stable, Conformationally Defined Linkers

The validation of 3,3-difluoropiperidine scaffolds as PROTAC linkers—including their use in the clinical candidate CFT8634 —establishes this building block as a strategic choice for targeted protein degradation programs. The metabolic stability conferred by the gem-difluoro substitution reduces the risk of linker cleavage in vivo, a common failure mode for PROTACs that can release inactive fragments or generate unwanted metabolites. Additionally, the conformational rigidity imparted by fluorine substitution helps maintain the optimal spatial separation and orientation between the target-binding ligand and the E3 ligase-recruiting moiety, a critical determinant of ternary complex formation and degradation efficiency. Researchers should consider this building block when linker length and geometry are being systematically optimized, and when preliminary data indicate that flexible alkyl linkers produce suboptimal degradation efficiency due to entropic penalties or proteolytic susceptibility.

Synthesis of Targeted Oncology Agents with Enhanced Tumor Selectivity

The 1600-fold selectivity for estrogen receptor-positive breast cancer cells conferred by 3,3-difluoropiperidine-containing compounds positions this building block as a high-value intermediate for targeted oncology programs. The selectivity enhancement is attributed to the unique electronic and conformational properties of the gem-difluoropiperidine moiety, which can differentiate between closely related protein conformations or between wild-type and mutant targets. This application scenario is particularly relevant for programs targeting kinases with activating mutations, epigenetic regulators with tumor-specific dependencies, or other cancer vulnerabilities where a wide therapeutic window between malignant and normal tissues is essential for clinical success. The N-acetyl-5-amino substitution pattern provides a modular handle for attaching diverse targeting moieties while preserving the selectivity-conferring difluoropiperidine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.